molecular formula C20H19N3O4S B11451215 4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol

4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol

Cat. No.: B11451215
M. Wt: 397.4 g/mol
InChI Key: PRNHIEYFUZOCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyanilino)imidazo[2,1-b][1,3]thiazol-6-yl]-2-methoxyphenol

InChI

InChI=1S/C20H19N3O4S/c1-25-15-7-5-13(11-17(15)27-3)21-19-18(22-20-23(19)8-9-28-20)12-4-6-14(24)16(10-12)26-2/h4-11,21,24H,1-3H3

InChI Key

PRNHIEYFUZOCKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CS3)C4=CC(=C(C=C4)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.